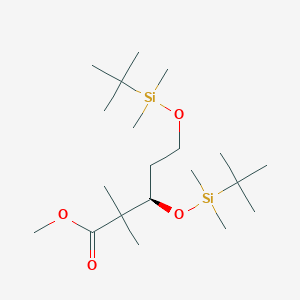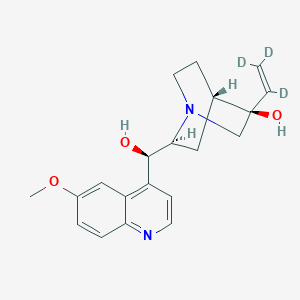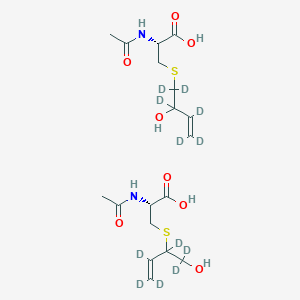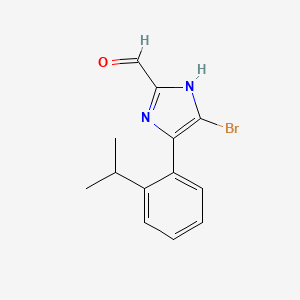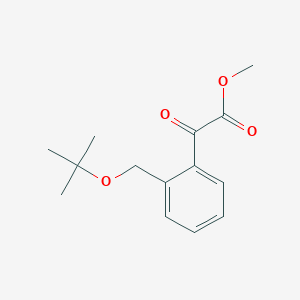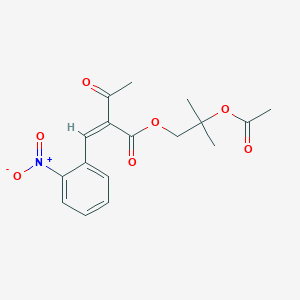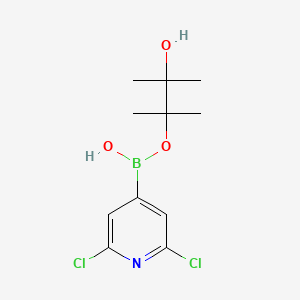![molecular formula C13H18N6 B13713626 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine typically involves the reaction of 1-methyl-4-piperidone with hydrazine to form 1-(1-methyl-4-piperidyl)hydrazine. This intermediate is then reacted with 4-chloropyrimidine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: Another piperidine derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a fused pyrazole and pyrimidine ring system.
Uniqueness
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both piperidine and pyrazole moieties. This combination of structural features contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H18N6 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C13H18N6/c1-18-6-3-11(4-7-18)19-9-10(8-16-19)13-15-5-2-12(14)17-13/h2,5,8-9,11H,3-4,6-7H2,1H3,(H2,14,15,17) |
InChI-Schlüssel |
FQJBDVBQXWDLMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N2C=C(C=N2)C3=NC=CC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



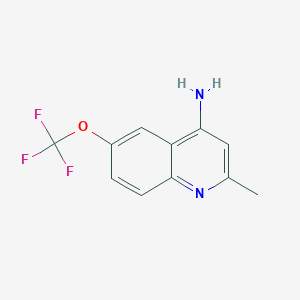

![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

